molecular formula C15H14Cl2N2O2 B1390892 N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide CAS No. 1020054-85-6

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide

Cat. No. B1390892
M. Wt: 325.2 g/mol
InChI Key: JXINKCXJTXJXQR-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide, also known as N-chloroacetyl-4-chlorophenoxy-2-propanamide, is an organic compound that is widely used in scientific research. It is an amide of chloroacetic acid and 4-chlorophenoxy-2-propanol, and is a derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). N-chloroacetyl-4-chlorophenoxy-2-propanamide is an important tool for studying the effects of herbicides on plants and other organisms, and has been used in a variety of lab experiments.

Scientific Research Applications

Synthesis and Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the target compound, were synthesized and tested for anticonvulsant properties. These compounds exhibited potent activity in seizure test models, outperforming standard drugs like phenytoin and valproate, suggesting their potential in treating generalized seizures. Acute toxicity studies indicated relative safety (Idris, Ayeni, & Sallau, 2011).

Characterization of Chlorine-Containing Ibuprofen Derivative

The research involved synthesizing and characterizing a new chlorine-containing ibuprofen derivative, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, which is structurally related to the compound . This study provided insights into the potential development of new pharmaceutical derivatives (Manolov, Ivanov, Bojilov, & Kalinova, 2022).

Growth and Characterization of Nonlinear Organic Crystals

Studies on N-(2-Chlorophenyl)-(1-Propanamide) provided insights into the growth and characterization of nonlinear organic crystals. These crystals were analyzed for potential applications in electro-optic and nonlinear optical materials, relevant for advancing optical technology (Prabhu et al., 2001).

Antimicrobial and Anticancer Activities

Research on arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which includes compounds similar to the target molecule, showed significant antibacterial and antomycotic activity. These findings highlight the potential of these compounds in antimicrobial applications (Baranovskyi et al., 2018).

Structural and Dielectric Properties

The structural and dielectric properties of N-(2 chlorophenyl)-(1-propanamide) (NCP) single crystals were studied, revealing their potential in materials science, especially in applications related to capacitance and conductivity (Srinivasan et al., 2006).

Herbicidal Activity

A study on N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effectiveness in herbicidal activity. This demonstrates the utility of such compounds in agricultural applications (Liu et al., 2008).

Selective Androgen Receptor Modulator Studies

Related research on (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide demonstrated its efficacy as a selective androgen receptor modulator, suggesting potential applications in hormonal contraception (Jones et al., 2009).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-13(17)14(18)8-11/h2-9H,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXINKCXJTXJXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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